molecular formula C20H20N2O3 B12717213 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,(R)- CAS No. 116564-97-7

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,(R)-

Cat. No.: B12717213
CAS No.: 116564-97-7
M. Wt: 336.4 g/mol
InChI Key: PXXBSLZVZRNTAD-OAHLLOKOSA-N
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Description

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- is a complex organic compound with significant potential in various scientific fields. This compound belongs to the benzodiazepine family, which is known for its diverse pharmacological activities. The unique structure of this compound, featuring a pyrrolo and benzodiazepine ring system, contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo ring, followed by the construction of the benzodiazepine ring system. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced technologies such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can influence various biological processes, contributing to the compound’s pharmacological and biochemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- stands out due to its unique structural features and diverse range of applications. Its combination of a pyrrolo and benzodiazepine ring system provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

116564-97-7

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(6aR)-2-methoxy-3-phenylmethoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C20H20N2O3/c1-24-18-10-16-17(21-12-15-8-5-9-22(15)20(16)23)11-19(18)25-13-14-6-3-2-4-7-14/h2-4,6-7,10-12,15H,5,8-9,13H2,1H3/t15-/m1/s1

InChI Key

PXXBSLZVZRNTAD-OAHLLOKOSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCC[C@@H]3C=N2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCC4=CC=CC=C4

Origin of Product

United States

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